1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Dopamine D2 Receptor Tetrahydroisoquinoline SAR Neuropharmacology

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1BnTIQ·HCl) is a high-purity (≥95%) neuropharmacology research tool with a unique pharmacologic profile not recapitulated by generic TIQ derivatives. Its D2 receptor affinity (Ki 3.57 µM) surpasses 1-phenyl and 4-phenyl analogs, enabling selective D2 binding and SAR studies. It induces reliable dopamine depletion (≈65% at 50 mg/kg i.p.) as an endogenous neurotoxin for Parkinson's modeling, complementary to MPTP/6-OHDA. Also serves as a reference Ito channel inhibitor (IC50 4.3 µM amplitude) for cardiac electrophysiology. Procure this specific 1-benzyl-substituted TIQ to avoid confounding outcomes inherent to other TIQ scaffolds.

Molecular Formula C16H18ClN
Molecular Weight 259.77 g/mol
CAS No. 155413-72-2
Cat. No. B1454727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS155413-72-2
Molecular FormulaC16H18ClN
Molecular Weight259.77 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
InChIInChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;/h1-9,16-17H,10-12H2;1H
InChIKeyNWSISAGBOKRDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 155413-72-2): Technical Baseline and Procurement Context


1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1BnTIQ·HCl) is a synthetic hydrochloride salt of the endogenous tetrahydroisoquinoline alkaloid 1BnTIQ [1]. The compound has a molecular formula of C₁₆H₁₈ClN, a molecular weight of 259.77 g/mol, and is supplied as a research chemical with a typical purity of ≥95% [2]. It is recognized primarily as an endogenous amine that accumulates in the brain and has been implicated in parkinsonism-like neurotoxicity [1]. Its procurement is driven by specialized research applications in neuropharmacology, ion channel electrophysiology, and Parkinson's disease modeling.

Why 1-Benzyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Simply Replaced by Other Tetrahydroisoquinoline Derivatives


Tetrahydroisoquinoline (TIQ) derivatives exhibit profound pharmacologic divergence based on the nature of the substituent at the 1-position. The 1-benzyl substitution confers a unique combination of dopamine D2 receptor affinity and neurotoxic liability that is not recapitulated by 1-phenyl, 4-phenyl, or 1-methyl analogs [1]. For instance, 1-phenyl-TIQ displays higher D1 receptor affinity but markedly lower D2 affinity, while 1-methyl-TIQ (1MeTIQ) is functionally neuroprotective rather than neurotoxic [1][2]. Generic substitution based solely on the TIQ scaffold will therefore yield functionally distinct and potentially confounding experimental outcomes.

Quantitative Differentiation of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Against Closest Analogs: Evidence-Based Selection Guide


Dopamine D2 Receptor Affinity: 1-Benzyl-TIQ Exhibits Highest Affinity Among Structurally Related TIQ Analogs

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) binds to the dopamine D2 receptor with a Ki of 3.57 µM (3.57E+3 nM) in rat striatal membranes [1]. In a comparative structure-activity relationship study of tetrahydroisoquinoline analogs, the D2 binding rank order was 1-benzyl > 4-phenyl > SCH23390 > 1-phenyl [2]. Thus, 1BnTIQ demonstrates the highest D2 receptor affinity among the tested isoquinoline derivatives, distinguishing it from 1-phenyl and 4-phenyl analogs which exhibit lower D2 binding.

Dopamine D2 Receptor Tetrahydroisoquinoline SAR Neuropharmacology

Transient Outward Potassium Current (Ito) Inhibition: 1BnTIQ vs. Hydroxyphenyl-TIQ Analog SL-1

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (S49) inhibits the transient outward potassium current (Ito) in rat ventricular myocytes with an IC50 of 4.3 µM (for amplitude inhibition) and 2.7 µM (for integral inhibition) [1]. A structurally distinct hydroxyphenyl-substituted tetrahydroisoquinoline, SL-1, inhibits Ito with an IC50 of 3.9 µM under similar experimental conditions [2]. The comparable IC50 values indicate that both compounds act as Ito blockers, but 1BnTIQ offers a defined and consistent inhibition profile suitable for electrophysiological tool compound applications.

Cardiac Electrophysiology Potassium Channel Ito Current

Parkinsonism Induction: 1BnTIQ Neurotoxicity Contrasts with 1MeTIQ Neuroprotection

Chronic subcutaneous administration of 1BnTIQ·HCl at 22 mg/kg/day for 66 days induced parkinsonism-like motor symptoms in a primate (Macaca fascicularis) [1]. In rat models, acute 1BnTIQ (50 mg/kg i.p.) produced a 65% reduction in striatal dopamine concentration (P < 0.01) and impaired locomotor activity [2]. In direct head-to-head studies, co-administration of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) at 25–50 mg/kg completely antagonized 1BnTIQ-induced reductions in locomotor activity and dopamine depletion [3]. This functional dichotomy—1BnTIQ as a neurotoxin versus 1MeTIQ as a neuroprotectant—underscores the critical importance of precise chemical identity for Parkinson's disease modeling.

Parkinson's Disease Neurotoxicity Endogenous Neurotoxin

Validated Application Scenarios for 1-Benzyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Based on Quantitative Differentiation Evidence


Parkinson's Disease Research: Inducible Neurotoxin Model

1BnTIQ·HCl is employed as an endogenous neurotoxin to induce parkinsonism in rodent and primate models. Chronic dosing at 22–50 mg/kg reliably produces dopamine depletion and motor deficits [1][2]. Its distinct mechanism—potentiation of MAO-dependent dopamine oxidation and impairment of dopamine storage—offers a complementary approach to MPTP or 6-OHDA models [3].

Dopamine D2 Receptor Pharmacology: Tool Compound for Binding Studies

With a Ki of 3.57 µM at the D2 receptor and a higher D2 affinity relative to 1-phenyl and 4-phenyl TIQ analogs, 1BnTIQ serves as a selective tool compound for D2 receptor binding assays and structure-activity relationship studies of the TIQ scaffold [4][5].

Cardiac Electrophysiology: Ito Potassium Channel Blocker

1BnTIQ (S49) acts as a dose-dependent inhibitor of the transient outward potassium current (Ito) in ventricular myocytes, with an IC50 of 4.3 µM (amplitude) and 2.7 µM (integral) [6]. This defined potency makes it suitable as a reference inhibitor for studying Ito channel function and antiarrhythmic mechanisms.

Neurochemistry: In Vivo Dopamine Depletion Studies

Acute administration of 1BnTIQ (50 mg/kg i.p.) reduces striatal dopamine by approximately 65% within hours, accompanied by elevated DOPAC and HVA metabolites [7]. This rapid and quantifiable dopamine depletion enables short-term studies of dopaminergic dysfunction and compensatory mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.